molecular formula C17H14BrN3O2S B601850 Lesinurad CAS No. 878672-00-5

Lesinurad

Cat. No. B601850
M. Wt: 404.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242154B2

Procedure details

A solution of lithium hydroxide (98 mg, 4.1 mmol) in water (10 mL) was added dropwise over 5 mins to a solution of methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (prepared as described in example 1 above; 1.14 g, 2.7 mmol) in ethanol (10 mL) and THF (10 mL) at 0° C. The mixture was stirred at 0° C. for a further 45 mins and then neutralized to pH 7 by the addition of 0.5N HCl solution at 0° C. The resulting mixture was concentrated in vacuo to ⅕th of its original volume, then diluted with water (˜20 mL) and acidified to pH 2-3 by the addition of 0.5N HCl to produce a sticky solid. (If the product comes out as an oil during acidification, extraction with DCM is recommended.) The tan solid was collected by vacuum filtration and dried under high vacuum at 50° C. for 16 h in the presence of P2O5 to yield 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (1.02 g, 93%).
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Br:3][C:4]1[N:5]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([CH:25]3[CH2:27][CH2:26]3)=[CH:17][CH:16]=2)[C:6]([S:9][CH2:10][C:11]([O:13]C)=[O:12])=[N:7][N:8]=1.Cl>O.C(O)C.C1COCC1>[Br:3][C:4]1[N:5]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([CH:25]3[CH2:27][CH2:26]3)=[CH:17][CH:16]=2)[C:6]([S:9][CH2:10][C:11]([OH:13])=[O:12])=[N:7][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1.14 g
Type
reactant
Smiles
BrC=1N(C(=NN1)SCC(=O)OC)C1=CC=C(C2=CC=CC=C12)C1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for a further 45 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo to ⅕th of its original volume
ADDITION
Type
ADDITION
Details
diluted with water (˜20 mL)
ADDITION
Type
ADDITION
Details
acidified to pH 2-3 by the addition of 0.5N HCl
CUSTOM
Type
CUSTOM
Details
to produce a sticky solid
EXTRACTION
Type
EXTRACTION
Details
(If the product comes out as an oil during acidification, extraction with DCM
FILTRATION
Type
FILTRATION
Details
) The tan solid was collected by vacuum filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under high vacuum at 50° C. for 16 h in the presence of P2O5
Duration
16 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1N(C(=NN1)SCC(=O)O)C1=CC=C(C2=CC=CC=C12)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.